molecular formula C18H23N5O4 B7774042 7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B7774042
M. Wt: 373.4 g/mol
InChI Key: FVUAPKJGAZFMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the purine core: This is achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the hydroxypropyl group: This step involves the reaction of the purine core with 2-hydroxy-3-(4-methylphenoxy)propyl bromide under basic conditions.

    Methylation: The final step involves the methylation of the amino group using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch reactors: for controlled reaction conditions.

    Purification steps: such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. It is believed to:

    Bind to receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Modulate enzyme activity: It may inhibit or activate certain enzymes, affecting metabolic pathways.

    Alter gene expression: The compound may influence the expression of certain genes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-11-5-7-13(8-6-11)27-10-12(24)9-23-14-15(20-17(23)19-2)21(3)18(26)22(4)16(14)25/h5-8,12,24H,9-10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUAPKJGAZFMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2NC)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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